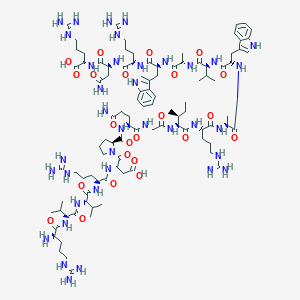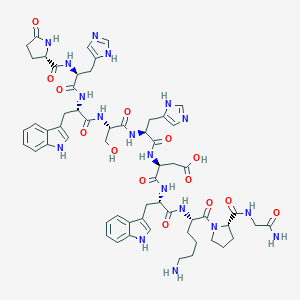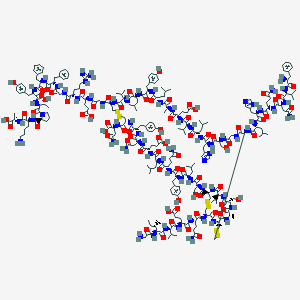
Somatorelin
Übersicht
Beschreibung
Somatorelin is a diagnostic agent used for determining growth hormone deficiency . It is a recombinant version of growth hormone-releasing hormone (GHRH) and has been used to study hormone deficiency (particularly growth hormone deficiency), cognitive impairment, sleep disorders, and aging .
Synthesis Analysis
This compound is normally synthesized in the hypothalamus and stimulates the secretion of growth hormone from the pituitary gland . A study investigated the in vitro metabolism and detection of four of the larger GHRH synthetic analogs (sermorelin, tesamorelin, CJC-1295, and CJC-1295 with drug affinity complex) in fortified urine . Nineteen major in vitro metabolites were identified, selected for synthesis, purified, and characterized in house .
Chemical Reactions Analysis
The major degradation forms and structural variants of the hGH molecule, which this compound is a synthetic version of, had been described and reviewed . Available bioassays were much less selective than physico-chemical methods in detecting and quantifying structural degradation .
Wissenschaftliche Forschungsanwendungen
Diagnose von Wachstumshormonmangel
Somatorelin, auch bekannt als Sermorelin, wird zur Diagnose von Defiziten in der Wachstumshormonsekretion eingesetzt. Es bietet einen präzisen und kostengünstigen Test für diesen Zweck .
Management der Akromegalie
This compound findet Anwendung bei der Behandlung der Akromegalie, einer Erkrankung, die durch eine übermäßige Produktion von Wachstumshormon gekennzeichnet ist, indem die GHRH-Plasmaspiegel gemessen werden .
Antiproliferative Wirkungen auf das Tumorwachstum
Jüngste Forschungsergebnisse zeigen, dass this compound antiproliferative Wirkungen ausübt und das Tumorwachstum über den Somatostatinrezeptor 2 (SSTR2) hemmt .
Therapeutische Aspekte im Zentralnervensystem
This compound wird im Nucleus arcuatus des Hypothalamus im Zentralnervensystem (ZNS) synthetisiert und hat therapeutische Auswirkungen, die mit seiner Herkunft und Funktion zusammenhängen .
Wirkmechanismus
Target of Action
Somatorelin, also known as growth hormone-releasing hormone (GHRH), is a synthetic version of the naturally occurring GHRH . Its primary target is the somatotropic cells of the anterior pituitary gland . These cells are responsible for the synthesis and secretion of growth hormone (GH), which plays a crucial role in growth regulation, muscle and fat mass regulation, blood glucose level regulation, and lipid regulation .
Mode of Action
This compound acts by binding to the GHRH receptors on the anterior pituitary gland . This binding stimulates the synthesis and release of growth hormone (GH) from the somatotropic cells . The released GH then acts on various tissues throughout the body, promoting growth and metabolic functions .
Biochemical Pathways
The action of this compound primarily affects the growth hormone regulatory pathway. By stimulating the release of GH, it indirectly influences several downstream effects. GH acts on the liver to stimulate the production of Insulin-like Growth Factor 1 (IGF-1), which promotes growth and development of bones, muscles, and other organs. GH also has direct effects on fat and carbohydrate metabolism, and it helps maintain blood glucose levels .
Pharmacokinetics
The pharmacokinetics of this compound, like other peptide hormones, involves absorption, distribution, metabolism, and excretion (ADME). Generally, peptide hormones are absorbed into the bloodstream, distributed throughout the body, metabolized mainly in the liver and kidneys, and excreted in urine .
Result of Action
The primary result of this compound’s action is the increased synthesis and release of GH. This leads to an increase in IGF-1 levels, promoting growth and development in children and maintaining anabolic processes in adults. It also influences fat and carbohydrate metabolism, helping to maintain blood glucose levels .
Zukünftige Richtungen
Somatorelin and its synthetic analogs have been used in trials studying the treatment of Aging, Elderly, Sleep Disorders, Hormone Deficiency, and Mild Cognitive Impairment . The administration of growth hormone-releasing hormone (GHRH) and its synthetic analogs is prohibited by the World Anti-Doping Agency (WADA), indicating potential misuse in sports . Future research may focus on further understanding its metabolism, especially for unapproved synthetic analogs .
Biochemische Analyse
Biochemical Properties
Somatorelin interacts with somatostatin receptors (SSTRs) present on the surface of various cells . The binding of this compound to these receptors inhibits the release of several other hormones, including growth hormone, insulin, and glucagon .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways. It inhibits the release of various hormones, thereby affecting cellular metabolism . For instance, by inhibiting the release of growth hormone, it can affect cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to somatostatin receptors (SSTRs). This binding inhibits adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and leading to decreased release of various hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but can degrade over time or under certain conditions . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. Lower doses can effectively inhibit hormone release, while higher doses may lead to adverse effects . The exact dosage required can depend on the specific condition being treated .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in hormone synthesis and release, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via binding to somatostatin receptors (SSTRs) . It can also affect its own localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is largely determined by the distribution of somatostatin receptors (SSTRs). These receptors are found in various compartments and organelles within the cell, directing this compound to these locations .
Eigenschaften
IUPAC Name |
(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C215H358N72O66S/c1-24-106(15)166(285-174(318)112(21)251-193(337)145(91-163(309)310)270-173(317)109(18)249-175(319)119(218)86-115-49-53-117(293)54-50-115)208(352)278-142(87-114-39-27-26-28-40-114)200(344)287-168(113(22)292)209(353)279-144(90-157(225)301)199(343)283-150(99-291)204(348)274-141(88-116-51-55-118(294)56-52-116)197(341)261-126(47-37-78-243-214(235)236)181(325)260-122(42-30-32-73-217)192(336)284-165(105(13)14)206(350)277-137(82-101(5)6)178(322)247-95-160(304)253-129(58-65-152(220)296)185(329)272-140(85-104(11)12)196(340)282-147(96-288)202(346)252-111(20)172(316)256-124(45-35-76-241-212(231)232)180(324)259-121(41-29-31-72-216)184(328)271-139(84-103(9)10)195(339)273-138(83-102(7)8)194(338)266-133(61-68-155(223)299)190(334)276-146(92-164(311)312)201(345)286-167(107(16)25-2)207(351)268-135(71-80-354-23)191(335)281-148(97-289)203(347)262-127(48-38-79-244-215(237)238)182(326)264-131(59-66-153(221)297)187(331)263-128(57-64-151(219)295)177(321)246-94-159(303)254-130(62-69-161(305)306)186(330)280-149(98-290)205(349)275-143(89-156(224)300)198(342)267-132(60-67-154(222)298)188(332)265-134(63-70-162(307)308)189(333)258-120(43-33-74-239-210(227)228)176(320)245-93-158(302)248-108(17)170(314)255-123(44-34-75-240-211(229)230)179(323)250-110(19)171(315)257-125(46-36-77-242-213(233)234)183(327)269-136(169(226)313)81-100(3)4/h26-28,39-40,49-56,100-113,119-150,165-168,288-294H,24-25,29-38,41-48,57-99,216-218H2,1-23H3,(H2,219,295)(H2,220,296)(H2,221,297)(H2,222,298)(H2,223,299)(H2,224,300)(H2,225,301)(H2,226,313)(H,245,320)(H,246,321)(H,247,322)(H,248,302)(H,249,319)(H,250,323)(H,251,337)(H,252,346)(H,253,304)(H,254,303)(H,255,314)(H,256,316)(H,257,315)(H,258,333)(H,259,324)(H,260,325)(H,261,341)(H,262,347)(H,263,331)(H,264,326)(H,265,332)(H,266,338)(H,267,342)(H,268,351)(H,269,327)(H,270,317)(H,271,328)(H,272,329)(H,273,339)(H,274,348)(H,275,349)(H,276,334)(H,277,350)(H,278,352)(H,279,353)(H,280,330)(H,281,335)(H,282,340)(H,283,343)(H,284,336)(H,285,318)(H,286,345)(H,287,344)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H4,227,228,239)(H4,229,230,240)(H4,231,232,241)(H4,233,234,242)(H4,235,236,243)(H4,237,238,244)/t106-,107-,108-,109-,110-,111-,112-,113+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,165-,166-,167-,168-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHCMOSSKRAPEL-IBFVROBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C215H358N72O66S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232828 | |
| Record name | Somatorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83930-13-6 | |
| Record name | Somatorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083930136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Somatorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Somatorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Somatorelin and how does it work?
A1: this compound, also known as Growth Hormone-Releasing Hormone (GHRH), is a 44-amino acid peptide hormone that stimulates the production and release of growth hormone (GH) from the anterior pituitary gland []. It achieves this by binding to GHRH receptors on the surface of somatotroph cells in the pituitary gland, triggering a cascade of intracellular events that ultimately lead to GH synthesis and secretion [].
Q2: How can the GH response to this compound be used in clinical diagnostics?
A2: The GH response to this compound administration can be used to differentiate Parkinson's disease (PD) from multiple system atrophy (MSA) []. Research has shown that patients with PD exhibit a significantly increased GH response to a subthreshold dose of this compound compared to patients with MSA or healthy controls []. This heightened response may indicate hypersensitivity of extrastriatal dopamine receptors in PD patients [].
Q3: Can this compound administration be detected through biomarkers?
A3: Yes, longitudinal monitoring of Insulin-like Growth Factor I (IGF-I) and/or the calculated GH-2000 score can effectively detect this compound intake in men []. This approach is based on the premise that this compound administration leads to increased GH levels, which in turn elevates IGF-I levels []. By establishing individual baseline thresholds, deviations indicative of this compound use can be identified [].
Q4: Are there any challenges in using IGF-I as a biomarker for this compound administration?
A4: While effective in men, using IGF-I as a biomarker for this compound administration in women presents challenges due to the higher intra-individual variation of IGF-I levels observed across the menstrual cycle []. This variability can complicate the interpretation of longitudinal data and potentially mask the effects of this compound administration [].
Q5: Beyond its diagnostic utility, are there other applications of this compound?
A5: this compound has shown promise in treating various conditions, including pituitary hypoplasia and dwarfism []. Its ability to stimulate GH production makes it a potential therapeutic agent for growth disorders [].
Q6: What is the molecular formula and weight of this compound?
A6: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they identify it as a 44-amino acid peptide []. Further research using scientific databases or literature would be required to obtain this specific information.
Q7: Has chemical synthesis been employed for the production of this compound?
A7: Yes, this compound can be synthesized using chemical methods such as Native Chemical Ligation (NCL) combined with photodesulfurization [, ]. Flow chemistry techniques have been successfully employed to accelerate these processes, enabling faster and more efficient production of this compound compared to traditional batch methods [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















